molecular formula C16H18F3NO4 B3096937 Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate CAS No. 129398-27-2

Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate

Cat. No.: B3096937
CAS No.: 129398-27-2
M. Wt: 345.31 g/mol
InChI Key: NDPRGJHJCRPWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate is a useful research compound. Its molecular formula is C16H18F3NO4 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate, also known by its CAS number 397844-32-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

C19H22F3NO4C_{19}H_{22}F_3NO_4

The compound contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

  • Inhibition of Ubiquitin-Specific Proteases (USPs) :
    • The compound has been identified as a potential inhibitor of USP enzymes, which play crucial roles in regulating protein degradation and cellular signaling pathways. Inhibition of USPs can lead to altered cell cycle progression and apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the benzyloxycarbonylamino group may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.
  • Anticancer Potential :
    • The trifluoromethyl group is often associated with increased potency in anticancer agents. Research indicates that compounds with trifluoromethyl substitutions can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: USP Inhibition

In a study investigating the inhibition of USP28 and USP25, derivatives of this compound were tested for their ability to modulate these pathways. The results indicated that certain analogs effectively inhibited these USPs, leading to decreased cell viability in cancer cell lines. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on structurally similar compounds to assess their antimicrobial efficacy against various bacterial strains. Results showed that compounds with the benzyloxycarbonylamino moiety exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
USP InhibitionModulation of protein degradation pathways
Antimicrobial ActivityDisruption of bacterial metabolism
Anticancer PotentialInduction of apoptosis and cell cycle arrest

Properties

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c1-3-4-10-15(13(21)23-2,16(17,18)19)20-14(22)24-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPRGJHJCRPWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
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Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
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Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
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Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
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Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.